Isopropyl 5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate
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Overview
Description
Isopropyl 5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . This compound is often used in organic synthesis and research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The Boc-protected amine group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles and bases such as sodium hydroxide or DMAP.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Isopropyl 5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of peptides and other biologically active molecules.
Medicine: It may be involved in the development of pharmaceutical compounds and drug discovery.
Mechanism of Action
The mechanism of action for Isopropyl 5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate involves its reactivity as a protected amine. The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various chemical reactions . This selective deprotection is crucial in multi-step synthesis processes where different functional groups need to be protected and deprotected at specific stages .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-piperidin-3-ylcarbamate: Another Boc-protected piperidine derivative with similar reactivity.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
Isopropyl 5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate is unique due to its specific structure, which combines a Boc-protected amine with a piperidine ring and an isopropyl ester. This combination of functional groups provides versatility in synthetic applications and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H26N2O4 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
propan-2-yl 5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-9(2)19-12(17)10-6-11(8-15-7-10)16-13(18)20-14(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,16,18) |
InChI Key |
OYZYEXJAVIGOIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CC(CNC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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